4-(4-叔丁基苯氧基)苯甲醛

描述

“4-(4-tert-Butylphenoxy)benzaldehyde” is a chemical compound that has been used in high-throughput parallel synthesis of library compounds for early drug discovery . It is also used in a purification platform developed by ArQule that is based on reverse phase high performance liquid chromatography separation and mass directed fractionation .

Synthesis Analysis

The synthesis of “4-(4-tert-Butylphenoxy)benzaldehyde” involves several steps. It has been reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . Schiff base reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has also been carried out on-chip in the matrix assisted laser desorption ionization (MALDI) chamber, and the formed imine was detected in real time .Molecular Structure Analysis

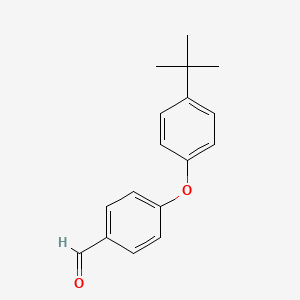

The molecular structure of “4-(4-tert-Butylphenoxy)benzaldehyde” can be represented by the formula C17H18O2 . The InChI code for this compound is 1S/C17H18O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3 .Chemical Reactions Analysis

The chemical reactions involving “4-(4-tert-Butylphenoxy)benzaldehyde” are complex and can vary depending on the conditions. For example, it can undergo a Schiff base reaction with 4-tert-butylaniline in ethanol to form an imine .Physical And Chemical Properties Analysis

“4-(4-tert-Butylphenoxy)benzaldehyde” is a solid at room temperature . It has a molecular weight of 254.33 . It has a density of 0.984 g/mL at 25 °C (lit.) and a refractive index of n20/D 1.57 (lit.) .科学研究应用

合成应用与环境影响

合成酚类抗氧化剂与环境存在

合成酚类抗氧化剂(SPA),包括 4-(4-叔丁基苯氧基)苯甲醛等衍生物,对于延缓商业和工业产品中的氧化反应至关重要。它们的广泛使用已导致在室内灰尘、室外空气颗粒物、海床沉积物和河水中检测到环境。包括 4-(4-叔丁基苯氧基)苯甲醛及其类似物在内的这些化合物已在人体组织中被发现,引起了人们对其毒性和内分泌干扰效应的担忧。鼓励未来的研究开发毒性和环境影响较小的 SPA (Liu & Mabury, 2020)。

有机污染物的降解

高级氧化工艺 (AOP) 对于处理环境中的顽固化合物非常重要。关于 AOP 在分解有机污染物(可能包括 4-(4-叔丁基苯氧基)苯甲醛的衍生物)方面的效率的研究,突出了各种副产物的产生及其生物毒性。了解这些过程对于提高持久性污染物的降解和减轻其生态影响至关重要 (Qutob et al., 2022)。

酚类化合物的生物活性

对 2,4-二叔丁基苯酚及其与 4-(4-叔丁基苯氧基)苯甲醛相关的类似物的研究揭示了显着的生物活性,包括对各种生物的毒性。这项研究强调了全面评估此类化合物对环境和生物的影响的必要性,表明它们既是污染物又是潜在的生物活性物质 (Zhao et al., 2020)。

金属阳离子交换粘土催化剂上的选择性有机合成

研究使用金属阳离子交换粘土进行有机合成,包括涉及酚类化合物(如 4-(4-叔丁基苯氧基)苯甲醛)的反应,展示了高效和环境友好的合成途径的潜力。这些催化剂为生产各种化学产品提供了一种可持续的替代方案,展示了绿色化学在工业应用中的重要性 (Tateiwa & Uemura, 1997)。

环境水污染和内分泌干扰

环境中存在烷基酚,包括那些在结构上与 4-(4-叔丁基苯氧基)苯甲醛相关的烷基酚,引起了人们对其作为内分泌干扰物的担忧。研究呼吁加强去除技术,并进一步调查此类污染物的内分泌活动,以更好地了解其毒性和对人类健康和野生动物的影响 (Olaniyan et al., 2020)。

安全和危害

“4-(4-tert-Butylphenoxy)benzaldehyde” is classified as a hazardous substance. It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . It is advised to avoid release to the environment . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, it is advised to move the person into fresh air and give artificial respiration if necessary .

属性

IUPAC Name |

4-(4-tert-butylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZMDFXRKCGXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738269.png)

![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)

![(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2738273.png)

![Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2738275.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2738287.png)

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate](/img/structure/B2738288.png)